4-(3,4-dichlorophenoxy)-N-prop-2-enylbutan-1-amine
Description
4-(3,4-Dichlorophenoxy)-N-prop-2-enylbutan-1-amine is a chemical compound that belongs to the class of phenoxyamines This compound is characterized by the presence of a dichlorophenoxy group attached to a butan-1-amine backbone with a prop-2-enyl substituent
Properties
IUPAC Name |
4-(3,4-dichlorophenoxy)-N-prop-2-enylbutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO/c1-2-7-16-8-3-4-9-17-11-5-6-12(14)13(15)10-11/h2,5-6,10,16H,1,3-4,7-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNZWDVBKLDTOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCCCCOC1=CC(=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dichlorophenoxy)-N-prop-2-enylbutan-1-amine typically involves the following steps:
Preparation of 3,4-Dichlorophenol: This is achieved by chlorination of phenol using chlorine gas in the presence of a catalyst.
Formation of 3,4-Dichlorophenoxybutan-1-amine: The 3,4-dichlorophenol is reacted with butan-1-amine under basic conditions to form the intermediate compound.
Allylation: The intermediate is then subjected to allylation using an appropriate allylating agent, such as allyl bromide, in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dichlorophenoxy)-N-prop-2-enylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxyamines.
Scientific Research Applications
4-(3,4-Dichlorophenoxy)-N-prop-2-enylbutan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as a bioregulator.
Medicine: Investigated for its potential therapeutic properties, including antiviral and antifungal activities.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3,4-dichlorophenoxy)-N-prop-2-enylbutan-1-amine involves its interaction with specific molecular targets. It is known to modulate various biochemical pathways, including:
Enzyme Inhibition: Inhibits specific enzymes involved in metabolic pathways.
Receptor Binding: Binds to specific receptors, altering cellular responses.
Gene Expression: Modulates the expression of genes involved in stress responses and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dichlorophenoxy) triethylamine: Another phenoxyamine with similar structural features but different substituents.
3,4-Dichlorophenoxyacetic acid: A related compound used in agrochemicals.
Uniqueness
4-(3,4-Dichlorophenoxy)-N-prop-2-enylbutan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its prop-2-enyl substituent differentiates it from other phenoxyamines, leading to unique reactivity and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
